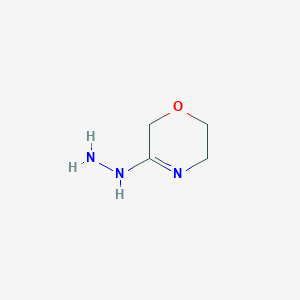

3-Hydrazinylidenemorpholine

描述

3-Hydrazinylidenemorpholine is a nitrogen-containing heterocyclic compound featuring a morpholine backbone (a six-membered ring with one oxygen and one nitrogen atom) substituted with a hydrazine-derived functional group. Morpholine-based compounds are notable for their solubility and pharmacokinetic profiles, making them common scaffolds in drug design .

The hydrazinylidene moiety in this compound introduces a reactive site capable of forming hydrogen bonds or coordinating with metal ions, which may enhance its utility in catalysis or bioactive molecule design. Synthetically, such compounds are typically prepared via condensation reactions between hydrazine derivatives and carbonyl-containing precursors .

属性

IUPAC Name |

3,6-dihydro-2H-1,4-oxazin-5-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c5-7-4-3-8-2-1-6-4/h1-3,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQYQVVZSFVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinylidenemorpholine typically involves the reaction of morpholine with hydrazine derivatives. One common method includes the condensation of morpholine-3-one with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of 3-Hydrazinylidenemorpholine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

化学反应分析

Types of Reactions: 3-Hydrazinylidenemorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholinone derivatives, while substitution reactions can produce various substituted hydrazones .

科学研究应用

3-Hydrazinylidenemorpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.

Industry: It is utilized in the production of polymers, resins, and other industrial materials

作用机制

The mechanism of action of 3-Hydrazinylidenemorpholine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can inhibit or activate specific enzymes and receptors, thereby exerting its biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 3-Hydrazinylidenemorpholine to three structurally related compounds described in , focusing on synthesis, physicochemical properties, and functional groups.

Key Observations:

Synthesis Complexity :

- Compound 13 and 14 require multi-step reactions with specialized reagents (e.g., phthalic anhydride, thiosemicarbazide), whereas 3-Hydrazinylidenemorpholine is hypothesized to form through a simpler condensation reaction. This simplicity could enhance scalability but may limit functional diversity .

- Compound 15’s spirocyclic structure demands cyclization conditions (e.g., chloroform/triethylamine), highlighting the role of reaction environment in determining product topology.

Thermal Stability :

- All compounds in exhibit high thermal stability (melting points >350°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding, π-stacking). 3-Hydrazinylidenemorpholine may share this trait due to its planar hydrazine moiety.

Pharmacological Potential: emphasizes ADME (Absorption, Distribution, Metabolism, Excretion) studies for similar compounds. While 3-Hydrazinylidenemorpholine lacks direct data, its morpholine component likely improves water solubility, a critical factor in drug bioavailability compared to bulkier analogs like Compound 13 .

生物活性

3-Hydrazinylidenemorpholine, also referred to as (3Z)-3-morpholinone hydrazone, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is C4H9N3O, and it has a molecular weight of 115.13 g/mol. This compound is primarily studied for its biological activities, particularly in antimicrobial and anticancer research.

The biological activity of 3-Hydrazinylidenemorpholine is attributed to its ability to interact with various biomolecules, leading to alterations in their functions. The hydrazine group can form covalent bonds with specific targets, potentially inhibiting or activating enzymes and receptors involved in critical biological pathways. This interaction is crucial for its antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that 3-Hydrazinylidenemorpholine exhibits notable antimicrobial activity against a range of pathogenic microorganisms. The compound's efficacy against bacteria and fungi has been documented in several studies, suggesting its potential as a therapeutic agent in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of 3-Hydrazinylidenemorpholine has been explored through various in vitro and in vivo studies. It has shown promise in inhibiting the growth of several cancer cell lines, including breast and colon cancer cells.

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of proliferation | |

| HT-29 (Colon) | 20 | Induction of apoptosis |

Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of 3-Hydrazinylidenemorpholine was evaluated against common pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Study 2: Anticancer Mechanism

A study investigating the mechanism by which 3-Hydrazinylidenemorpholine exerts its anticancer effects found that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential therapeutic role in cancer treatment.

Comparison with Similar Compounds

3-Hydrazinylidenemorpholine can be compared to other hydrazine derivatives and morpholine-based compounds regarding their biological activities:

| Compound | Activity Type | Notable Features |

|---|---|---|

| Morpholine | Limited biological activity | Lacks hydrazine functionality |

| Hydrazine | Reactive but less selective | High toxicity |

| 3-Hydrazinylidenemorpholine | Antimicrobial & anticancer | Balanced reactivity and selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。